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The table below summarizes key formulation strategies, their components, and the resulting solubility and bioavailability

enhancements as reported in the literature.

Formulation Key Drug Carrier Solubility/Dissolution  Bioavailability L
Strategy Comp-onents Ratio Enhancement Enhancement Key Findings
| Carriers
Solid Dispersion  Poloxamer 5:1 ~16-fold increase in Information not  Best results with
[1] 407 (PXM saturation solubility specified solvent
407) evaporation/fusion
methods;
DSC/PXRD
confirmed drug
amorphization [1]
Solid Dispersion  Poloxamer Information not  Significant dissolution ~2.4-fold Formulated into a
[2] 407 (PXM specified enhancement increase vs. controlled-release
407) marketed matrix tablet;
capsule good stability
under various
storage conditions
(2]
Nanoparticles [3] Soluplus 0.75:1 ~10-fold solubility Information not  Prepared by
(Polymer:Drug) increase specified antisolvent
precipitation; P-
XRD/SEM
confirmed
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Formulation o Drug Carrier Solubility/Dissolution  Bioavailability o
Components . Key Findings
Strategy . Ratio Enhancement Enhancement
| Carriers
reduced drug
crystallinity [3]
Coated Solid Glycerol 25mgISR: High entrapment 3.2 to 4.7-fold Rutin acts as a
Lipid Monostearate, 2.5 mg Rutin efficiency (97.85%) & increase vs. bioenhancer;
Nanobioparticles Soya Lecithin, sustained release over  conventional formulation shows
(c-SLN) [4] [5] Eudragit 40h suspension potential for dose
L100, Rutin reduction [4]
Nanosuspension HPMC 1:1 Significant increase in Information not  Prepared by
[6] dissolution rate specified sonoprecipitation;

synergy of particle
size reduction and
crystallinity
decrease [6]

Detailed Experimental Protocols

Here are the methodologies for the key nanonization techniques presented in the search results.

Solid Dispersion via Solvent Evaporation and Fusion [1]

This protocol can produce solid dispersions with high solubility enhancement.

¢ Objective: To prepare and optimize solid dispersions of Isradipine using solvent evaporation and fusion methods to
enhance solubility.

¢ Materials: Isradipine, carriers (e.g., Poloxamer 407, PEG 4000, PEG 6000, Urea), organic solvents (as applicable).

¢ Method Steps:

o Solvent Evaporation: Dissolve the drug and carrier in a common volatile organic solvent. Evaporate the
solvent under vacuum using a rotary evaporator until a dry solid is obtained. Scrape the solid, crush, and
sieve.

o Fusion Method: Melt the carrier at a controlled temperature above its melting point. Disperse the drug into the
molten carrier with stirring. Cool the mixture rapidly while stirring continuously. Crush and sieve the solidified
mass.

¢ Evaluation: The formulations are typically evaluated for percentage yield, drug content, saturation solubility, and in
vitro dissolution. The optimized formulation is further characterized by DSC, P-XRD, and FTIR.

Nanoparticles via Antisolvent Precipitation [3]
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This method is effective for producing nanoparticles that significantly increase dissolution rate.

¢ Objective: To formulate and optimize Isradipine nanoparticles using an antisolvent precipitation method to enhance
dissolution rate.
e Materials: Isradipine, polymers (e.g., Soluplus, Poloxamer 188, PVP-k30, HPMC E5, PVA), solvent (e.g., acetone),
antisolvent (water).
¢ Method Steps:
o Dissolve Isradipine and the polymer in an organic solvent (e.g., acetone) to form the solvent phase.
Add the solvent phase dropwise into the antisolvent (water) under continuous stirring.
Subject the formed suspension to ultrasonication to reduce particle size further.
Evaporate the organic solvent under reduced pressure to form a hanosuspension.
o The nanosuspension can be lyophilized to obtain dry nanoparticles for further use.
e Evaluation: Key parameters include particle size, Polydispersity Index (PDI), saturation solubility, and in vitro
dissolution. The optimized formula is characterized using FTIR, DSC, P-XRD, and SEM.

(o]

[e]

[e]

Coated Solid Lipid Nanobioparticles (c-SLN) via Homogenization-
Ultrasonication [4] [5]

This technique creates a sophisticated delivery system for enhanced bioavailability and sustained release.

¢ Objective: To develop stable, coated solid lipid nanobioparticles for oral delivery of Isradipine using a bioenhancer
(Rutin).
¢ Materials: Isradipine, Rutin, lipids (Glycerol Monostearate), surfactants (Soya Lecithin, Polysorbate 80), polymer
(Eudragit L100).
¢ Method Steps:
o Melt the lipid and surfactant (e.g., GMS:soya lecithin) at 65—-70°C.
o Dissolve Isradipine and Rutin in a chloroform:methanol mixture and add it to the molten lipid. Remove the
organic solvent by rotary evaporation to form a uniform drug-lipid melt.
o Add an aqueous solution of co-surfactant (Polysorbate 80) to the melt and disperse by high-speed
homogenization (e.g., 24,000 rpm for 15 min).
o Add a methanolic solution of Eudragit L100 to the dispersion.
o Immediately sonicate the mixture (e.g., at 75% amplitude for 20 min) to form a hano-suspension.
o Convert the suspension into solid nanoparticles by freeze-drying.
¢ Evaluation: Critical quality attributes are entrapment efficiency (EE%), particle size, zeta potential, in vitro drug
release profile, and stability studies. FTIR and DSC are used for compatibility and state analysis.

Frequently Asked Questions (FAQS)

Q1: Why is nanonization particularly suitable for Isradipine? Isradipine is classified as a BCS Class II drug, meaning it
has low solubility and high permeability [3] [7]. Its oral bioavailability is low (15%-24%), primarily due to extensive first-
pass metabolism and poor aqueous solubility [3] [5]. Nanonization addresses the rate-limiting step of dissolution, thereby

enhancing solubility and potentially improving bioavailability.
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Q2: How does the choice of polymer influence the performance of solid dispersions? The polymer plays a critical role.
Poloxamer 407 has been shown to be highly effective, producing a 16-fold solubility increase in a 5:1 ratio with Isradipine
[1]. This is attributed to its surfactant properties, which aid in wettability and solubilization. Other polymers like Soluplus

have also demonstrated significant (10-fold) solubility enhancement in nanoparticle formulations [3].

Q3: My nanoparticle formulation is aggregating. What could be the cause? Aggregation can be caused by several

factors:

¢ Insufficient Stabilizer: The type and concentration of the polymer/stabilizer (e.g., HPMC, Soluplus) are crucial for
providing steric or electrostatic stabilization [3].

¢ Inadequate Energy Input: The amplitude and time of ultrasonication are critical parameters. Insufficient sonication
may not provide enough energy to break down aggregates and stabilize the nanosuspension [6] [5].

¢ Organic Solvent Residue: Incomplete removal of the organic solvent from antisolvent precipitation can destabilize
the system.

Q4: What characterization techniques are essential to confirm successful nanonization? A combination of techniques is

required:

¢ Particle Size & Zeta Potential: For confirming nanoscale size and physical stability [3] [5].

¢ DSC & P-XRD: These are critical to confirm the transformation of the drug from a crystalline to an amorphous state,
which is a primary mechanism for solubility enhancement [1] [3] [2].

¢ FTIR: To rule out any potential chemical incompatibilities between the drug and excipients [1] [4].

e SEMITEM: For visualizing the surface morphology and size of the nanoparticles [4] [3].

Experimental Workflow and Formulation Optimization

To help visualize the strategic approach and relationships between different techniques, the following diagram outlines the

core pathways for Isradipine nanonization.
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Furthermore, for complex formulations like coated lipid nanoparticles, a statistical approach to optimization is highly

beneficial. The following diagram illustrates a typical Quality by Design (QbD) workflow.

Define QTPP Identify CQAs Identify CMAs & CPPs Design of Experiments (DoE) | || (‘Build Statistical Model Checkpoint Ana ly ] . Confirms _ (Desired Quality Profile
[(e.g, Sustained Release, High EE%) '&Pamcle Size, EE%, Drug Release) (Lipid Ratio, Polymer %, Sonication Time) (e.g., CCD, Taguchi) [T & Predict Optimum & Model Validatio Final Optimized Formula Achieved
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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